molecular formula C13H10BrClO B1344131 4-(Benzyloxy)-1-bromo-2-chlorobenzene CAS No. 729590-57-2

4-(Benzyloxy)-1-bromo-2-chlorobenzene

Cat. No. B1344131
M. Wt: 297.57 g/mol
InChI Key: GBMHQPWNKOXREJ-UHFFFAOYSA-N
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Description

The compound "4-(Benzyloxy)-1-bromo-2-chlorobenzene" is a benzene derivative that is characterized by the presence of bromo and chloro substituents on the benzene ring, as well as a benzyloxy group. This structure suggests potential applications in various chemical syntheses and possibly in the development of materials with specific properties.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions, including halogenation, nucleophilic substitution, and elimination reactions. For instance, a related compound, "4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene," was synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through elimination, reduction, and bromination reactions . Similarly, the synthesis of "4-(Benzyloxy)-1-bromo-2-chlorobenzene" would likely follow a comparable synthetic route, with careful consideration of the order of introduction of substituents to preserve the desired functional groups.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be significantly influenced by the nature and position of the substituents. For example, the crystal structure of a bromo analogue of a chlorobenzene derivative showed a significant twist between the benzene rings due to the presence of the bromo substituent . The structure of "4-(Benzyloxy)-1-bromo-2-chlorobenzene" would also be expected to exhibit unique geometric features, which could be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Halogenated benzene derivatives participate in various chemical reactions, including coupling reactions, which are essential in the synthesis of complex organic molecules. The presence of a benzyloxy group in "4-(Benzyloxy)-1-bromo-2-chlorobenzene" could influence its reactivity, making it a potential candidate for further functionalization. For example, the Wittig-Horner reaction was used to synthesize "1-Bromo-4-(2,2-diphenylvinyl)benzene" from a related bromobenzene compound . Such reactions could be applicable to "4-(Benzyloxy)-1-bromo-2-chlorobenzene" for the synthesis of novel organic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be studied using various spectroscopic and computational methods. For instance, the vibrational spectra of "2-bromo-1,4-dichlorobenzene" were investigated using experimental and theoretical methods, revealing insights into its electronic density and local reactivity properties . Similarly, the properties of "4-(Benzyloxy)-1-bromo-2-chlorobenzene" could be explored through density functional theory (DFT) calculations and spectroscopic techniques such as NMR and IR to understand its electronic structure, reactivity, and potential nonlinear optical properties.

Scientific Research Applications

Synthesis of Novel Chalcones Derivatives

  • Scientific Field: Pharmaceutical and Medicinal Chemistry .
  • Application Summary: Chalcones derivatives, including 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds (B1-10), have wide applications in pharmaceutical and medicinal chemistry . They were synthesized by coupling with aromatic substituted aldehyde .
  • Methods of Application: The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results: The synthesized compounds were screened for antimicrobial activity .

Synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid

  • Scientific Field: Organic Chemistry .
  • Application Summary: 4-Benzyloxy-3-methoxybenzaldehyde was used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid . It was also used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
  • Methods of Application: 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
  • Results: The product was used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid and in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) provide this information.


Future Directions

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and reactivity.


properties

IUPAC Name

1-bromo-2-chloro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMHQPWNKOXREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624706
Record name 4-(Benzyloxy)-1-bromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-1-bromo-2-chlorobenzene

CAS RN

729590-57-2
Record name 4-(Benzyloxy)-1-bromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-bromo-3-chlorophenol (2.5 g), potassium carbonate (2.165 g) and N,N-dimethylformamide (26 mL), benzyl chloride (1.8 mL) was added under cooling with ice. Raising the temperature to the ambient level, the system was stirred for 23 hours. The reaction mixture was poured in saturated saline solution and the product was extracted with ethyl acetate. The organic layer was washed with saturated saline solution, and dried over anhydrous magnesium sulfate. Distilling the solvent off, the remaining crude product was purified on silica gel column chromatography (eluent, hexane: ethyl acetate=10:1) to provide 4-benzyloxy-1-bromo-2-chlorobenzene (3.029 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.165 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2 g of 4-bromo-3-chlorophenol dissolved in 20 cm3 of dimethylformamide are added to 480 mg of sodium hydride at 60% in oil, in 10 cm3 of dimethylformamide, followed by addition of a solution of 1.38 cm3 of benzyl chloride dissolved in 5 cm3 of dimethylformamide. The reaction medium is concentrated under reduced pressure and taken up in 100 cm3 of ethyl acetate. The organic phase is washed successively with 2×50 cm3 of water and with 50 cm3 of saturated sodium chloride solution, separated out after settling of the phases has taken place, dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2 kPa; 50° C.) to give 3 g of crude product, which is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 2.5 cm), eluting with a cyclohexane/ethyl acetate mixture (90/10 by volume). The fractions containing the expected product are combined and evaporated under reduced pressure (2 kPa; 50° C.). 2.63 g of 1-bromo-2-chloro-4-(phenylmethoxy)benzene are obtained in the form of an orange-coloured oil which crystallizes.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.38 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4-Bromo-3-chlorophenol (1 g, 4.82 mmol) was dissolved in DMF (10 ml) and K2CO3 (1.332 g, 9.64 mmol) and benzyl bromide (0.630 ml, 5.30 mmol) added. The mixture was stirred under N2 for 1 hr at RT. The mixture was diluted with water (15 mL) and extracted with EtOAc (2×10 mL). The organic fractions were combined, washed with brine (saturated, 1×8 mL), dried over MgSO4, filtered and the volatiles removed in vacuo. The residue was purified by column chromatography on silica gel Biotage 25M, using a gradient eluant of EtOAc/Hexane (0-50%) to afford the title compound. LC/MS (m/z): 297 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.332 g
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Procopiou, DM Coe, G Procopiou - Tetrahedron Letters, 2017 - Elsevier
The Fries rearrangement of 3-chlorophenyl acetate provided the expected 4-chloro-2-hydroxy-acetophenone as the major product and 2,4-diacetyl resorcinol and 2-chloro-4-hydroxy-…
Number of citations: 2 www.sciencedirect.com

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